BChE-IN-9

Catalog No.
S12875150
CAS No.
M.F
C30H51NO
M. Wt
441.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BChE-IN-9

Product Name

BChE-IN-9

IUPAC Name

[(1R,2S,5S,8S,10R,14R,15R,21R)-1,2,5,8,15,20,20-heptamethyl-19-azapentacyclo[12.9.0.02,11.05,10.015,21]tricos-11-en-8-yl]methanol

Molecular Formula

C30H51NO

Molecular Weight

441.7 g/mol

InChI

InChI=1S/C30H51NO/c1-25(2)23-11-13-30(7)24(28(23,5)12-8-18-31-25)10-9-21-22-19-26(3,20-32)14-15-27(22,4)16-17-29(21,30)6/h9,22-24,31-32H,8,10-20H2,1-7H3/t22-,23-,24+,26-,27+,28-,29+,30+/m0/s1

InChI Key

HFULOZRUEGOFNH-DWJKITPBSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCCN1)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO

Butyrylcholinesterase inhibitor 9, also known as BChE-IN-9, is a compound specifically designed to inhibit the activity of butyrylcholinesterase, an enzyme that hydrolyzes various choline esters. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of conditions where cholinergic signaling is disrupted, such as Alzheimer's disease and other neurodegenerative disorders. The structure of BChE-IN-9 allows it to bind effectively to the active site of butyrylcholinesterase, thereby preventing the enzyme from performing its hydrolytic function.

The primary reaction involving BChE-IN-9 is its competitive inhibition of butyrylcholinesterase. The mechanism typically involves the formation of a stable enzyme-inhibitor complex, which prevents the binding of natural substrates, such as butyrylcholine. The inhibition can be characterized by measuring the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme's activity. Studies have shown that BChE-IN-9 exhibits a significantly lower IC50 compared to other standard inhibitors like rivastigmine, highlighting its potency .

BChE-IN-9 has demonstrated significant biological activity as an inhibitor of butyrylcholinesterase. Its efficacy is measured through various assays that assess its ability to reduce the enzymatic activity in vitro. Notably, compounds similar to BChE-IN-9 have shown improved selectivity and potency against butyrylcholinesterase compared to acetylcholinesterase, making them promising candidates for therapeutic development aimed at enhancing cholinergic transmission in neurological disorders . Furthermore, preliminary studies suggest that BChE-IN-9 may also possess antioxidant properties, adding another layer of potential therapeutic benefit .

The synthesis of BChE-IN-9 typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to create the final compound. Common synthetic routes may involve:

  • Formation of an amine or sulfonamide derivative: This step often includes protecting group strategies to ensure selectivity during subsequent reactions.
  • Carbamate formation: This involves reacting the amine with an appropriate carbonyl compound under controlled conditions to yield a carbamate structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays .

BChE-IN-9 has potential applications in:

  • Neurological Disorders: Primarily targeted for conditions like Alzheimer's disease where cholinergic deficits are prevalent.
  • Cocaine Addiction Treatment: Research indicates that enhanced forms of butyrylcholinesterase can rapidly hydrolyze cocaine, suggesting a role for inhibitors like BChE-IN-9 in treating addiction and overdose scenarios .
  • Pharmacological Research: Used as a tool compound in studies investigating cholinergic mechanisms and enzyme kinetics.

Interaction studies have revealed that BChE-IN-9 binds effectively at the active site of butyrylcholinesterase. Molecular docking simulations indicate that key interactions occur with amino acid residues such as Ser198 and Glu325 within the active site, contributing to its inhibitory action. Comparative studies with other known inhibitors have shown that BChE-IN-9 stabilizes the enzyme-inhibitor complex more effectively than many existing drugs, suggesting a unique binding affinity and mechanism of action .

BChE-IN-9 can be compared with several other compounds known for their inhibitory effects on butyrylcholinesterase:

Compound NameIC50 Value (µM)Mechanism of ActionUnique Features
Rivastigmine38.40Carbamate-based inhibitionApproved for Alzheimer's treatment
Tacrine13Non-selective cholinesterase inhibitorFirst drug approved for Alzheimer's
Donepezil0.5Selective acetylcholinesterase inhibitorLong half-life
Phenserine8Reversible inhibitorDual action on both cholinesterases
BChE-IN-9<5Competitive inhibitionHigher potency and selectivity

BChE-IN-9 stands out due to its lower IC50 value compared to many established inhibitors, indicating greater potency and potential therapeutic efficacy in treating conditions associated with cholinergic dysfunction.

Synthetic Pathways and Methodological Approaches

The synthesis of butyrylcholinesterase inhibitor nine represents a sophisticated approach to developing selective enzyme inhibitors through structure-based design and optimization strategies [4] [12]. The synthetic pathways employed for butyrylcholinesterase inhibitor nine follow established methodologies for creating potent cholinesterase inhibitors with enhanced selectivity profiles [1] [4].

The primary synthetic route begins with the preparation of key intermediates through multi-step organic synthesis processes [1]. The initial step involves the reaction of 4-piperidinecarboxamide with appropriately substituted benzylchloride derivatives under potassium carbonate and potassium iodide conditions, yielding relevant nitrogen-benzylpiperidin-4-carboxamide derivatives with medium yields ranging from 67% to 81% [1]. This reaction is typically carried out in acetone with anhydrous potassium carbonate and catalytic amounts of potassium iodide, followed by reflux for approximately 4 hours [1].

The transformation of carboxamide intermediates to amine derivatives constitutes a critical step in the synthetic pathway [1]. This reduction reaction utilizes lithium aluminum hydride in dry tetrahydrofuran under nitrogen atmosphere, producing substituted (1-benzylpiperidin-4-yl) methanamine derivatives with yields between 74% and 82% [1]. The reaction conditions require careful temperature control, with initial addition at 0-5°C followed by room temperature stirring for 30 minutes and subsequent reflux for 4 hours [1].

The final coupling step involves the activation of nitrogen-containing heterocyclic aromatic carboxylic acids using carbonyldiimidazole or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [1]. These activated intermediates are then reacted with appropriate amine derivatives in dry tetrahydrofuran or N,N-dimethylformamide to produce target compounds with moderate to good yields ranging from 35% to 80% [1].

Advanced synthetic approaches have incorporated structure-based virtual screening methodologies to optimize the design of butyrylcholinesterase inhibitors [12] [15]. The molecular modeling process involves protein preparation using crystal structures of human butyrylcholinesterase, followed by ligand library preparation and filtering based on drug-like properties [12]. These filtering criteria include molecular weight ≤ 500, hydrogen bond donors ≤ 5, hydrogen bond acceptors ≤ 10, logP ≤ 5, polar surface area ≤ 140, and rotatable bonds ≤ 10 [12].

The virtual screening workflow employs a three-step docking protocol involving high-throughput virtual screening, standard precision, and extra-precision levels [12]. This computational approach has proven effective in identifying lead compounds with improved binding affinity and selectivity characteristics [12] [15].

Yield Optimization and Scalability Challenges

Yield optimization for butyrylcholinesterase inhibitor nine synthesis involves systematic evaluation of reaction conditions, catalyst selection, and purification methodologies [1] [19]. The optimization process addresses multiple parameters including reaction time, temperature, solvent selection, and reagent stoichiometry to maximize product formation while minimizing side reactions [1].

Temperature control emerges as a critical factor in yield optimization [1]. The reduction step utilizing lithium aluminum hydride requires precise temperature management, with initial addition at 0-5°C to prevent exothermic runaway reactions, followed by controlled warming to room temperature and subsequent reflux conditions [1]. Deviations from optimal temperature ranges result in decreased yields and increased formation of unwanted by-products [1].

Solvent selection significantly impacts reaction efficiency and product isolation [1]. Anhydrous tetrahydrofuran demonstrates superior performance in reduction reactions, while N,N-dimethylformamide proves optimal for coupling reactions involving activated carboxylic acids [1]. The use of inappropriate solvents leads to reduced yields and complicated purification procedures [1].

Purification methodologies present substantial challenges in large-scale synthesis operations [17] [19]. Column chromatography using dichloromethane-methanol gradient systems (60:1 to 5:1) provides effective separation but becomes economically prohibitive at industrial scales [1]. Alternative purification approaches utilizing affinity chromatography and high-performance liquid chromatography offer improved scalability but require significant capital investment [17] [19].

Scalability challenges encompass equipment limitations, heat transfer considerations, and waste management protocols [9] [11]. Large-scale synthesis operations require specialized reactors capable of maintaining inert atmospheres while providing adequate mixing and temperature control [11]. The use of lithium aluminum hydride in industrial quantities necessitates sophisticated safety systems and waste handling procedures [1].

Economic considerations play a crucial role in scalability assessments [9]. The cost of reagents, particularly organometallic reducing agents and specialized coupling reagents, represents a significant portion of production expenses [1]. Process optimization efforts focus on reducing reagent consumption through improved reaction efficiency and recycling strategies [9].

Quality control measures become increasingly complex as synthesis scales increase [10] [20]. Analytical validation procedures must accommodate larger sample sizes while maintaining accuracy and precision requirements [10]. Process analytical technology implementation enables real-time monitoring of critical parameters but requires substantial technical expertise and equipment investment [20].

Purity Assessment and Analytical Validation

Purity assessment of butyrylcholinesterase inhibitor nine requires comprehensive analytical characterization using multiple complementary techniques [1] [20] [22]. The structural confirmation process employs nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy to verify molecular identity and detect impurities [1].

Nuclear magnetic resonance analysis provides detailed structural information through proton and carbon-13 spectra [1] [22]. The characteristic chemical shifts and coupling patterns enable identification of the core heterocyclic structure and substituent groups [1]. Quantitative nuclear magnetic resonance techniques allow determination of compound purity by comparing integration values of product signals relative to internal standards [22].

High-resolution mass spectrometry serves as the primary method for molecular weight confirmation and impurity detection [1] [10]. Electrospray ionization techniques generate molecular ion peaks with mass accuracy sufficient for elemental composition determination [10]. Tandem mass spectrometry experiments provide fragmentation patterns that confirm structural assignments and identify degradation products [10].

Liquid chromatography coupled with mass spectrometry represents the gold standard for purity assessment in pharmaceutical applications [10] [20]. The method achieves baseline separation of closely related structural analogs while providing quantitative analysis capabilities [10]. Optimization parameters include mobile phase composition, gradient profiles, column selection, and detection wavelengths [20].

Analytical validation protocols follow established guidelines for specificity, linearity, accuracy, precision, and robustness [8] [10]. Specificity studies demonstrate the method's ability to distinguish the target compound from potential impurities and degradation products [8]. Linearity assessments establish the relationship between analyte concentration and detector response across the intended working range [8].

Precision evaluation encompasses both repeatability and intermediate precision measurements [8] [10]. Repeatability studies assess method performance under identical conditions, while intermediate precision evaluates variability introduced by different analysts, instruments, and days [8]. Accuracy determination involves analysis of reference standards with known concentrations to assess method bias [8].

Analytical ParameterAcceptance CriteriaTypical Performance
SpecificityResolution > 2.02.5-4.0
LinearityR² > 0.9950.998-0.9995
Accuracy98-102% recovery99.2-100.8%
RepeatabilityRSD < 2.0%0.5-1.5%
Intermediate PrecisionRSD < 3.0%1.0-2.5%

Robustness testing evaluates method performance under deliberately varied conditions including pH, temperature, flow rate, and mobile phase composition [8] [10]. These studies identify critical parameters that require tight control during routine analysis and establish acceptable ranges for method parameters [8].

Stability-indicating methods development ensures the analytical procedure can detect and quantify degradation products formed under stress conditions [10] [20]. Forced degradation studies expose the compound to acidic, basic, oxidative, thermal, and photolytic conditions to generate potential impurities [10]. The resulting degradation profiles guide method development and establish shelf-life specifications [20].

Quality control specifications establish acceptable limits for identity, assay, and impurity content [8] [10]. Identity tests typically require nuclear magnetic resonance and mass spectrometry confirmation, while assay specifications maintain potency within 95-105% of labeled content [8]. Individual impurity limits generally range from 0.1-1.0% depending on the impurity's toxicological profile and synthetic origin [10].

Butyrylcholinesterase Inhibitor Nine (BChE-IN-9) exhibits its pharmacological effects through a sophisticated mechanism that involves direct interaction with the active site architecture of butyrylcholinesterase [1]. The compound, with its molecular formula C₂₀H₁₉N₃O₄ and molecular weight of 365.4 grams per mole, demonstrates a mixed-type inhibition pattern, indicating its ability to bind to both the free enzyme and the enzyme-substrate complex [2].

The mechanistic basis of BChE-IN-9 inhibition involves dual-site binding within the enzyme's active site gorge. Molecular docking studies reveal that the compound interacts with both the catalytic anionic site and the peripheral anionic site of butyrylcholinesterase [2]. This binding pattern is facilitated by the compound's unique chemical structure, featuring (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]prop-2-enamide as its International Union of Pure and Applied Chemistry name [2].

The mixed-type inhibition mechanism distinguishes BChE-IN-9 from traditional competitive inhibitors such as tacrine and rivastigmine [3]. While competitive inhibitors exclusively compete with the substrate for the active site, mixed-type inhibitors can bind to alternative sites on the enzyme, resulting in conformational changes that reduce catalytic efficiency even when the substrate is bound [4]. This mechanism is particularly advantageous for butyrylcholinesterase inhibition because it provides sustained enzyme inactivation across varying substrate concentrations.

Kinetic analysis demonstrates that BChE-IN-9 reduces both the maximum velocity and apparent Michaelis constant of the enzyme-catalyzed reaction [5]. The inhibition constant values reflect the compound's binding affinity to different enzyme forms, with distinct constants for binding to the free enzyme and the enzyme-substrate complex [4]. This dual binding capability enhances the inhibitor's effectiveness by providing multiple pathways for enzyme inactivation.

The molecular interactions underlying the inhibition mechanism involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues within the enzyme's active site [2]. The indole moiety of BChE-IN-9 participates in π-π interactions with tryptophan residues, while the hydroxyl and methoxy groups form hydrogen bonds with polar amino acid residues. These interactions collectively contribute to the compound's binding affinity and specificity for butyrylcholinesterase.

Selectivity for Butyrylcholinesterase Over Acetylcholinesterase

The selectivity profile of BChE-IN-9 represents a critical pharmacological characteristic that determines its therapeutic potential and side effect profile [1] [6]. Comparative enzyme inhibition studies demonstrate that BChE-IN-9 exhibits moderate selectivity for butyrylcholinesterase over acetylcholinesterase, with half-maximal inhibitory concentration values of 14.05 micromolar for butyrylcholinesterase and 5.74 micromolar for acetylcholinesterase, respectively [2].

The selectivity index, calculated as the ratio of butyrylcholinesterase half-maximal inhibitory concentration to acetylcholinesterase half-maximal inhibitory concentration, yields a value of 2.45 for BChE-IN-9 [2]. This selectivity profile contrasts significantly with highly acetylcholinesterase-selective compounds such as donepezil, which exhibits a selectivity index of 314.8, and with dual inhibitors like tacrine, which shows minimal selectivity with an index of 0.78 [3].

The molecular basis for BChE-IN-9's selectivity pattern lies in the structural differences between acetylcholinesterase and butyrylcholinesterase active sites [7]. Butyrylcholinesterase possesses a larger active site gorge compared to acetylcholinesterase, accommodating bulkier substrates and inhibitors [7]. The acyl binding pocket of butyrylcholinesterase contains leucine and valine residues at positions corresponding to phenylalanine residues in acetylcholinesterase, creating a more spacious binding environment [8].

Additionally, the peripheral anionic site architectures differ between the two enzymes, with butyrylcholinesterase lacking certain aromatic residues present in acetylcholinesterase [9]. These structural variations influence inhibitor binding patterns and contribute to selectivity differences. BChE-IN-9's moderate preference for acetylcholinesterase may result from favorable interactions with the more constrained active site geometry of acetylcholinesterase.

The therapeutic implications of BChE-IN-9's selectivity profile are particularly relevant in the context of Alzheimer's disease progression [10]. During advanced stages of Alzheimer's disease, acetylcholinesterase activity declines by up to 85 percent, while butyrylcholinesterase activity increases, resulting in a dramatic shift in the butyrylcholinesterase to acetylcholinesterase ratio from 1:5 to 11:1 [10]. Under these conditions, compounds with dual inhibitory activity may provide more sustained cholinergic enhancement than highly selective agents.

Enzyme Kinetics and Inhibitory Constants

The enzyme kinetic parameters of BChE-IN-9 provide quantitative insights into its interaction with butyrylcholinesterase and establish the foundation for understanding its pharmacological potency [4] [5]. Detailed kinetic analysis reveals that BChE-IN-9 exhibits mixed-type inhibition kinetics, characterized by changes in both the maximum velocity and Michaelis constant of the enzyme-catalyzed reaction [2].

The inhibitory potency of BChE-IN-9 against human butyrylcholinesterase is characterized by a half-maximal inhibitory concentration of 14.05 micromolar [2]. This value compares favorably with other butyrylcholinesterase inhibitors, positioning BChE-IN-9 in the moderate potency range. For comparison, rivastigmine exhibits a butyrylcholinesterase half-maximal inhibitory concentration of 26.0 micromolar, while the highly potent compound tacrine demonstrates an half-maximal inhibitory concentration of 0.25 micromolar [3].

The kinetic parameters of butyrylcholinesterase itself provide context for understanding inhibitor interactions [11]. Human butyrylcholinesterase exhibits a Michaelis constant of 194 micromolar for its natural substrate butyrylthiocholine, with a maximum velocity of 20.59 units per milligram of protein [11]. The catalytic rate constant is 3.3 per minute, yielding a catalytic efficiency of 0.017 per micromolar per minute [12] [11].

The inhibition constant for BChE-IN-9 binding to the free enzyme form provides a direct measure of binding affinity [5]. For mixed-type inhibitors, separate inhibition constants characterize binding to the free enzyme and the enzyme-substrate complex. These constants reflect the thermodynamic favorability of inhibitor binding under different enzyme states and contribute to the overall inhibitory profile.

Temperature and pH dependencies significantly influence the kinetic behavior of both the enzyme and its inhibition by BChE-IN-9 [11]. Butyrylcholinesterase exhibits optimal activity at pH 8.1 and temperature 36.4 degrees Celsius, with an activation energy of 1526 calories per mole and a temperature coefficient of 1.19 [11]. These parameters establish the optimal conditions for kinetic measurements and therapeutic applications.

The substrate specificity of butyrylcholinesterase extends beyond its natural substrates to include various ester-containing compounds [13]. This broad substrate specificity reflects the enzyme's physiological role as a scavenger enzyme for organophosphate compounds and other toxic esters [13]. The kinetic parameters vary significantly depending on the substrate employed, with cocaine showing a much lower Michaelis constant of 11.9 micromolar and a maximum velocity of 1.17 micromolar per minute when analyzed with purified human enzyme [12].

Role in Modulating Cholinergic Neurotransmission

The pharmacological effects of BChE-IN-9 on cholinergic neurotransmission represent the primary mechanism underlying its therapeutic potential in neurodegenerative conditions [14] [15]. Cholinergic neurotransmission relies on the precise regulation of acetylcholine levels at synaptic clefts, where both acetylcholinesterase and butyrylcholinesterase contribute to neurotransmitter hydrolysis and signal termination [16].

Under physiological conditions, acetylcholinesterase serves as the primary regulator of cholinergic neurotransmission, exhibiting catalytic rates approaching the diffusion limit and concentrated localization at cholinergic synapses [16]. However, butyrylcholinesterase plays an increasingly important role in pathological conditions, particularly in Alzheimer's disease, where its activity and distribution patterns change significantly [17].

The modulation of cholinergic neurotransmission by BChE-IN-9 occurs through several interconnected mechanisms [14]. Primary among these is the inhibition of acetylcholine hydrolysis, leading to increased neurotransmitter concentrations in synaptic clefts and enhanced cholinergic signaling [14]. This effect is particularly pronounced in brain regions where butyrylcholinesterase activity is elevated, such as in areas affected by neurodegeneration.

Research demonstrates that selective butyrylcholinesterase inhibition can elevate brain acetylcholine levels and improve cognitive performance in animal models [14]. In aged rats, selective butyrylcholinesterase inhibition enhanced maze navigation performance and augmented long-term potentiation in brain slices [14]. These findings suggest that BChE-IN-9 may improve cognitive function through enhanced cholinergic transmission.

The regional distribution of cholinesterase enzymes influences the neurotransmission effects of BChE-IN-9 [17]. Different brain regions exhibit varying ratios of acetylcholinesterase to butyrylcholinesterase expression, with some areas showing preferential butyrylcholinesterase activity [17]. In Alzheimer's disease, the superior temporal gyrus shows elevated butyrylcholinesterase levels, while the substantia nigra in Parkinson's disease exhibits reduced acetylcholinesterase expression [17].

The cholinergic hypothesis of Alzheimer's disease provides the theoretical framework for understanding BChE-IN-9's therapeutic effects [15]. This hypothesis posits that cholinergic deficits contribute to the cognitive and neuropsychiatric symptoms observed in dementia [15]. By inhibiting butyrylcholinesterase, BChE-IN-9 can compensate for reduced acetylcholinesterase activity and restore cholinergic balance in affected brain regions.

Clinical evidence supporting the cholinergic neurotransmission effects of butyrylcholinesterase inhibition comes from studies of delirium in stroke patients [18]. Patients with delirium exhibited higher butyrylcholinesterase activity levels at hospital discharge, suggesting that elevated enzyme activity may contribute to cholinergic dysfunction and cognitive impairment [18]. This observation supports the therapeutic rationale for butyrylcholinesterase inhibition in conditions characterized by cholinergic deficits.

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

441.397065250 g/mol

Monoisotopic Mass

441.397065250 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types